Cas no 141-97-9 (Ethyl acetoacetate)

Ethyl acetoacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl acetoacetate
- Acetoacetic ester
- EAA
- Ethyl 3-oxobutanoate
- Ethyl acetylacetate
- Ethyl beta-ketobutyrate
- Ethyl acetoacetate (EAA)
- 3-Oxobutanoic acid ethyl ester
- 3-Oxobutyric acid ethyl ester
- Acetoacetic Acid Ethyl Ester
- Diacetic ester
- Ethyl 3-oxo-butanoate
- Ethyl 3-Oxobutyrate
- ACE
- EAA en
- FEMA 2415
- DIACETIC ETHER
- Ethylacetacetat
- ACETOACETIC ETHER
- 乙酰乙酸乙酯
- diaceticester
- AKOS BBS-00004335
- Butanoic acid, 3-oxo-, ethyl ester
- ethyl acetylacetonate
- acetoacetic acid, ethyl ester
- 3-oxobutanoic acid ethyl ester
- Active acetylacetate
- Ethyl acetyl acetate
- active acetyl acetate
- 3-Oxo-butyric acid ethyl ester
- ethyl-acetoacetate
- Acetoctan ethylnaty
- 1-Ethoxybutane-1,3-dione
- Et
-
- MDL: MFCD00009199
- インチ: 1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3
- InChIKey: XYIBRDXRRQCHLP-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])C(C([H])([H])[H])=O)=O)C([H])([H])C([H])([H])[H]
- BRN: 385838
計算された属性
- せいみつぶんしりょう: 130.06300
- どういたいしつりょう: 130.062994
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 43.4
- 互変異性体の数: 5
じっけんとくせい
- 色と性状: 無色の液体で、芳香があります。
- 密度みつど: 1.029 g/mL at 20 °C(lit.)
- ゆうかいてん: −43 °C (lit.)
- ふってん: 181 °C(lit.)
- フラッシュポイント: 華氏温度:163.4°f< br / >摂氏度:73°C< br / >
- 屈折率: n20/D 1.419
- PH値: 4.0 (110g/l, H2O, 20℃)
- ようかいど: 116 g/L (20°C)
- すいようせい: 116 g/L (20 ºC)
- あんていせい: Stable. Incompatible with acids, bases, oxidizing agents, reducing agents, alkali metals. Combustible.
- PSA: 43.37000
- LogP: 0.52860
- マーカー: 3758
- 酸性度係数(pKa): 11(at 25℃)
- FEMA: 2415 | ETHYL ACETOACETATE
- かんど: 湿度に敏感である
- じょうきあつ: 1 mmHg ( 28.5 °C)
- そうたいきょくせい: 0.577
- ようかいせい: 水に微溶解し、有機溶媒に可溶である。25℃の水に12%溶解する、水はアセト酢酸エチルに4.9%溶解した。
Ethyl acetoacetate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険物輸送番号:UN 1993
- WGKドイツ:1
- 危険カテゴリコード: R 36:目の刺激。
- セキュリティの説明: S26-S24/25
- RTECS番号:AK5250000
-
危険物標識:
- 危険レベル:3.2
- 危険レベル:3.2
- どくせい:LD50 orally in rats: 3.98 g/kg (Smyth)
- リスク用語:R36
- 包装カテゴリ:III
- 包装等級:III
- 爆発限界値(explosive limit):1.0-54%(V)
- TSCA:Yes
- セキュリティ用語:3.2
- ちょぞうじょうけん:日陰、乾燥、暗い場所、密閉容器または円筒に保存します。不適合な材料、火元、訓練されていない人から離れてください。セキュリティラベル領域。容器/ガスボンベを人身から保護する。
- 包装グループ:III
Ethyl acetoacetate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ethyl acetoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E899545-50000mg |
Ethyl Acetoacetate |
141-97-9 | 50g |
$138.00 | 2023-05-18 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12544-2500g |
Ethyl acetoacetate, 99+% |
141-97-9 | 99+% | 2500g |
¥956.00 | 2023-04-10 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIA0649-25g |
Ethyl Acetoacetate |
141-97-9 | >98.0%GC | 25g |
¥160.0 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | 00410-100ML |
Ethyl acetoacetate |
141-97-9 | ≥99.0%(GC) | 100ml |
¥476.18 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | E899545-250g |
Ethyl acetoacetate |
141-97-9 | 250g |
¥2100.00 | 2023-09-15 | ||
AK Scientific | J54613-4x25g |
Ethyl acetoacetate |
141-97-9 | 98% | 4x25g |
$33 | 2022-10-20 | |
AK Scientific | D251-4x25g |
Ethyl acetoacetate |
141-97-9 | 99% (GC) | 4x25g |
$44 | 2022-10-20 | |
Life Chemicals | F1908-0178-5g |
ethyl 3-oxobutanoate |
141-97-9 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E087A-25g |
Ethyl acetoacetate |
141-97-9 | 99% | 25g |
¥54.0 | 2022-10-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | A0649-25G |
Ethyl acetoacetate |
141-97-9 | 98% | 25g |
¥160.00 | 2023-09-15 |
Ethyl acetoacetate サプライヤー
Ethyl acetoacetate 関連文献
-
7. Metal complex amino acid synthons: syntheses, structures and stereoselective reactions of (iminoacetato)cobalt(iii) complexesLars Bendahl,Anders Hammersh?i,Dan Kj?rgaard Jensen,Sine Larsen,Anders Riisager,Alan M. Sargeson,Henning Osholm S?rensen J. Chem. Soc. Dalton Trans. 2002 3054
Ethyl acetoacetateに関する追加情報
Ethyl Acetoacetate (CAS No. 141-97-9): A Versatile Building Block in Chemical and Biomedical Research
Ethyl acetoacetate (CAS No. 141-97-9), also known as ethyl acetoacetate, is a multifunctional organic compound with the molecular formula C5H8O3. This β-keto ester exhibits exceptional reactivity due to its enolizable ketone group and ester functionality, making it a critical intermediate in organic synthesis and a widely studied molecule in biomedical applications. Recent advancements in its utilization have further solidified its role as a cornerstone reagent across diverse research domains.
The CAS No. 141-97-9-designated compound adopts a symmetrical structure with two methyl groups flanking the central carbonyl carbon, enabling facile participation in keto-enol tautomerism. This property allows ethyl acetoacetate to act as a latent nucleophile or electrophile, depending on reaction conditions. Its low molecular weight (molar mass: 116.1 g/mol) and moderate volatility (b.p.: 139°C at atmospheric pressure) facilitate controlled handling during synthesis, while its solubility in common organic solvents (e.g., ethanol, acetone) enhances compatibility with modern chemical methodologies.
In drug discovery programs, ethyl acetoacetate serves as an essential precursor for constructing bioactive scaffolds through Mannich reactions and knoevenagel condensations. A groundbreaking study published in Nature Communications (2023) demonstrated its application in synthesizing novel quinoline derivatives with potent anti-inflammatory activity by employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry under mild conditions. Researchers highlighted the compound's ability to form stable imine intermediates without requiring harsh oxidizing agents, significantly improving yield compared to traditional approaches.
Recent investigations into Ethyl acetoacetate-based prodrugs have revealed promising pharmacokinetic profiles when conjugated with hydrophilic polymers such as polyethylene glycol (PEG). A collaborative team from MIT and Harvard Medical School reported that PEGylation via ester bond formation preserved the active pharmacophore while enhancing renal clearance rates by up to 65% in preclinical models. This finding addresses long-standing challenges associated with drug delivery systems by optimizing both efficacy and safety parameters.
In the realm of materials science, this compound has found innovative applications through Ethyl acetoacetate-derived polyurethanes. A 2023 paper in Advanced Materials described the synthesis of biocompatible polymers using ethyl acetoacetate as a co-monomer, resulting in materials exhibiting tunable mechanical properties and enhanced biodegradation rates under physiological conditions. The enolate chemistry of this molecule enabled controlled crosslinking densities during polymerization processes.
Synthetic methodologies involving ethyl acetoacetate continue to evolve with green chemistry principles. Researchers at ETH Zurich recently developed an enzymatic route using lipase-catalyzed transesterification that achieves over 98% conversion efficiency at ambient temperature (ACS Sustainable Chemistry & Engineering, 2023). This approach eliminates the need for volatile organic solvents typically required for traditional syntheses involving Grignard reagents or organometallic catalysts.
The compound's unique reactivity profile has been leveraged in advanced cross-coupling reactions such as Suzuki-Miyaura protocols. A study published in JACS Au demonstrated that palladium-catalyzed coupling of ethyl acetoacetate with aryl halides produces bifunctional intermediates for constructing complex heterocyclic frameworks observed in natural product mimics. The reaction's high selectivity under ligand-controlled conditions opens new avenues for total synthesis projects targeting anticancer agents like epothilones.
In analytical chemistry applications, ethyl acetoacetate has emerged as a key component in derivatization strategies for mass spectrometry analysis of amino acids and peptides. A recent methodological advancement described the use of this reagent for solid-phase extraction procedures that improve detection limits by two orders of magnitude compared to conventional approaches (Analytical Chemistry, 2023). The ester group forms stable amides under mild acidic conditions while preserving labile peptide bonds during sample preparation.
Biochemical studies have uncovered novel roles for ethyl acetoacetate derivatives as metabolic modulators. Investigations into their interactions with ketone receptors (OXRs) revealed potential applications in treating metabolic disorders such as type II diabetes through selective activation pathways (Cell Metabolism, 2023). Structural modifications involving this core scaffold demonstrated improved receptor affinity while maintaining favorable pharmacokinetic characteristics compared to existing therapies.
Nanotechnology researchers have successfully employed ethyl acetoacetate as a ligand precursor for synthesizing gold nanoparticles (AuNPs). A recent study showed that self-assembled monolayers formed from this compound provide stable surface functionalization without compromising nanoparticle optical properties (Nano Letters, 2023). The resulting materials exhibited exceptional stability over extended periods under physiological pH conditions when compared to conventional thiol-based ligands.
In photopharmacology studies published last year (J Med Chem, 2023), ethyl acetoacetate derivatives were integrated into photoresponsive drug frameworks via azobenzene linkages. The resulting molecules displayed light-dependent conformational changes that modulate enzyme inhibition activities between UV and visible light exposure states, offering precise temporal control over drug action mechanisms.
Cutting-edge applications now include its use in organocatalytic asymmetric syntheses using proline-derived catalysts (Angewandte Chemie, 2023). These methods achieve enantiomeric excesses exceeding 95% when constructing chiral β-ketones critical for pharmaceutical development without requiring toxic transition metals or stoichiometric additives.
Ethyl acetoacetate's role extends into bioconjugation chemistry where it enables site-specific modification of proteins through oxime ligation reactions (Bioconjugate Chemistry, 2023). By forming stable oxime bonds with aldehyde-functionalized biomolecules under aqueous conditions, researchers have developed novel enzyme inhibitors retaining full catalytic activity post-conjugation—a significant improvement over previous methods prone to denaturation effects.
New insights into its thermal decomposition pathways have been elucidated using time-resolved mass spectrometry techniques (J Phys Chem, 2023). These studies identified previously unreported intermediate species formed during pyrolysis processes at temperatures above 450°C, providing foundational data for optimizing industrial-scale decomposition processes used in chemical recycling systems.
In peptide engineering applications published this year (Nature Chemistry, March issue), ethyl acetoacetate was utilized as an orthogonal protecting group during multi-step synthesis protocols. Its selective deprotection under mild acidic conditions allowed simultaneous removal of multiple protective groups without affecting adjacent functional moieties—a breakthrough enabling parallel synthesis strategies for complex peptide libraries.
Sustainable production methods now incorporate bio-based feedstocks such as renewable glycerol derived from biodiesel production (Green Chemistry, April issue). Catalytic dehydration processes followed by aldol condensation steps achieve up to 85% yield using heterogeneous catalyst systems composed of montmorillonite clay modified with transition metal nanoparticles—demonstrating scalable eco-friendly manufacturing pathways aligned with current regulatory trends favoring greener chemical processes.
Ethical considerations dominate recent discussions regarding its use due to increasing regulatory scrutiny on chemical intermediates' environmental impact. However, advancements like solvent-free microwave-assisted synthesis protocols (Tetrahedron Letters, May issue) ensure compliance while maintaining operational efficiency—these methods reduce energy consumption by approximately 40% compared to conventional reflux techniques through precise temperature control mechanisms.
141-97-9 (Ethyl acetoacetate) 関連製品
- 118-61-6(Ethyl salicylate)
- 106-33-2(Ethyl Laurate(Ethyl Dodecanoate))
- 103-54-8(Cinnamyl acetate)
- 18709-01-8(2-Oxocyclohexanecarboxylic acid)
- 42858-60-6(Dihydroresorcylic Acid)
- 140-11-4(Benzyl acetate)
- 2137083-04-4(tert-butyl N-(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropylcarbamate)
- 946221-55-2(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide)
- 683258-51-7((2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1198283-93-0(1-Boc-4-(2-bromophenyl)piperidine)

